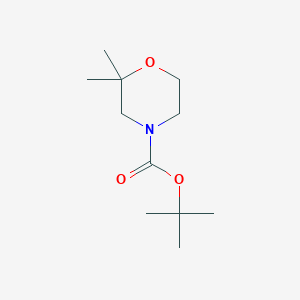![molecular formula C13H15NO4 B11768872 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid CAS No. 886501-95-7](/img/structure/B11768872.png)
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be performed under conventional heating or microwave conditions. The reaction yields the target heterocycles in modest to good chemical yields under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted oxazines and dihydro analogs, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA-binding agent and enzyme inhibitor.
Medicine: Explored for its potential anticancer properties, particularly in breast cancer cell lines.
Industry: Utilized in the development of heat-resistant and electronic materials.
Mechanism of Action
The mechanism of action of 5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as human leukocyte elastase, which plays a role in tissue degeneration .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine core and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Dihydro-4H-benzo[d][1,3]oxazin-4-ones: These are reduced analogs of the oxazine compounds and exhibit different chemical reactivity and biological activities.
Uniqueness
5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities
Properties
CAS No. |
886501-95-7 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-(4-oxo-2H-1,3-benzoxazin-3-yl)pentanoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)7-3-4-8-14-9-18-11-6-2-1-5-10(11)13(14)17/h1-2,5-6H,3-4,7-9H2,(H,15,16) |
InChI Key |
SZCGVRDHMGBDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


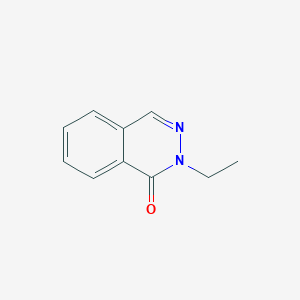
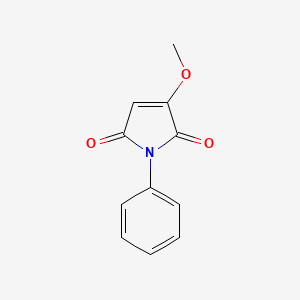
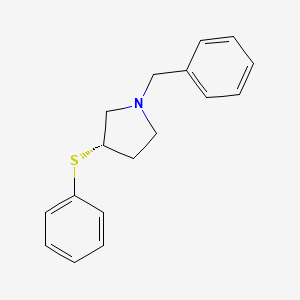
![2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)

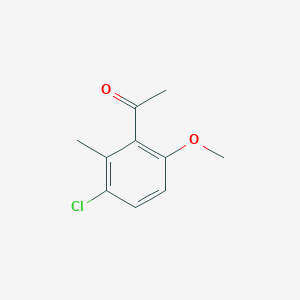
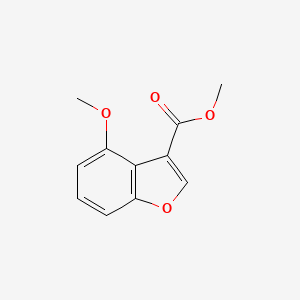

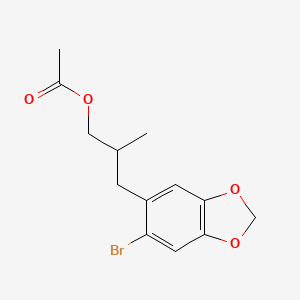
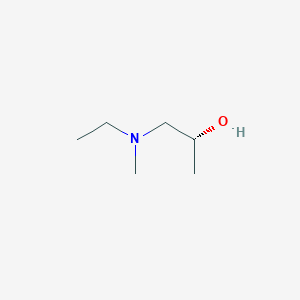


![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
